Naphtho[2,1-b]furan-1-yl-acetic acid
Description
The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as the basis for new therapeutic agents. One such scaffold that has garnered considerable attention is the naphthofuran ring system, a bicyclic structure formed by the fusion of a naphthalene (B1677914) and a furan (B31954) ring. arkat-usa.orgresearchgate.net Within this class of compounds, Naphtho[2,1-b]furan-1-yl-acetic acid is emerging as a molecule of significant interest due to its synthetic accessibility and potential as a versatile building block for more complex molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(16)7-10-8-17-12-6-5-9-3-1-2-4-11(9)14(10)12/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQWIAKMWGZBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361707 | |
| Record name | Naphtho[2,1-b]furan-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92262-75-4 | |
| Record name | Naphtho[2,1-b]furan-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Naphtho 2,1 B Furan 1 Yl Acetic Acid and Its Derivatives
Direct Synthesis Approaches to Naphtho[2,1-b]furan-1-yl-acetic Acid Analogs
Direct synthesis methods aim to construct the final acetic acid derivatives in a limited number of steps, often by forming the heterocyclic ring and the acetic acid side chain concurrently or in a sequential one-pot process.
A highly efficient method for synthesizing derivatives of 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid involves a one-pot, three-component reaction. arkat-usa.org This approach combines β-naphthol, an arylglyoxal, and Meldrum's acid in the presence of a base, such as triethylamine (B128534) (Et3N), in acetonitrile (B52724) (CH3CN) at room temperature. arkat-usa.org The reaction proceeds for 24 hours, followed by treatment with HCl/AcOH and refluxing for one hour to yield the final product. arkat-usa.org This protocol is advantageous as it avoids the need for expensive catalysts and complex chromatographic separation, providing a range of novel naphtho[2,1-b]furans in excellent yields. arkat-usa.org
The general procedure involves stirring a mixture of Meldrum's acid, an appropriate arylglyoxal, and β-naphthol in acetonitrile with triethylamine as a base. arkat-usa.org This method has been used to produce a variety of derivatives with different aryl substituents.
Table 1: Examples of 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic Acid Derivatives Synthesized via One-Pot Reaction arkat-usa.org
| Compound | Aryl Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4a | Phenyl | 80% | 236-238 |
| 4b | p-Tolyl | 77% | 256-257 |
| 4j | 2-Methoxyphenyl | 75% | 217-219 |
Data sourced from Alizadeh-Bami, F. et al., 2022. arkat-usa.org
The formation of this compound can be achieved through the hydrolysis of its corresponding ester precursors. This is a common and straightforward method in organic synthesis. The ester, typically a methyl or ethyl ester, is treated with a base in a suitable solvent to cleave the ester bond and form the carboxylic acid.
For instance, 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid was successfully synthesized via the base hydrolysis of methyl 2-(2-methylnaphtho[2,1-b]furan-1-yl)acetate in a methanol (B129727) solution. nih.gov Similarly, 2-[1-(Methyl-sulfan-yl)naphtho[2,1-b]furan-2-yl]acetic acid was prepared through the alkaline hydrolysis of its precursor, ethyl 2-{1-(methyl-sulfan-yl)naphtho[2,1-b]furan-2-yl}acetate. nih.gov This step is typically the final stage in a multi-step synthesis after the core naphthofuran structure and the ester side chain have been assembled.
Oxidative annulation represents a powerful strategy for constructing the fundamental naphtho[2,1-b]furan (B1199300) ring system, which is the necessary backbone for this compound. These methods create the furan (B31954) ring fused to the naphthalene (B1677914) system through an oxidative cyclization process.
One such approach is a metal-free oxidative annulation of 2-naphthols with terminal alkynes, which yields 2-arylnaphtho[2,1-b]furans. nih.gov The proposed mechanism for this reaction involves a free-radical-mediated sp2-C-H bond activation, followed by C-C coupling and C-O cyclization. nih.gov
Another strategy employs molecular iodine (I2) to promote a selective oxidative cross-coupling and annulation reaction between 2-naphthols and methyl ketones. nih.gov This method constructs a quaternary carbon center and proceeds through a proposed mechanism involving in situ iodination, Kornblum oxidation, a Friedel-Crafts reaction, a further oxidation step, and finally, cyclization. nih.gov
Furthermore, a visible-light-promoted, base-mediated oxidative annulation between 2-naphthols and phenylglyoxal (B86788) monohydrate has been developed. rsc.org This innovative and efficient method leads to hydroxy-naphthofuranone derivatives, which contain a unique quaternary carbon center. rsc.org These core structures can then be further modified to introduce the desired acetic acid side chain.
Synthesis of Naphtho[2,1-b]furan Carboxylic Acid Precursors
The synthesis of precursors, particularly esters and hydrazides of naphtho[2,1-b]furan carboxylic acids, is a critical step in the multi-step preparation of more complex derivatives. These precursors serve as versatile intermediates for further chemical transformations.
A common precursor, ethyl naphtho[2,1-b]furan-2-carboxylate, is synthesized from 2-hydroxy-1-naphthaldehyde (B42665) and ethyl chloroacetate. arkat-usa.orgnih.gov The reaction is typically carried out in a solvent such as dry N,N-dimethylformamide (DMF) with anhydrous potassium carbonate as the base. nih.gov The mixture is heated under reflux for an extended period, often 24 hours. arkat-usa.orgnih.gov After the reaction is complete, the mixture is poured into ice-cold water, causing the product to precipitate. nih.gov The resulting solid ester is then collected by filtration and can be purified by recrystallization from a solvent like ethanol. nih.gov The presence of the ester group is confirmed by a characteristic strong absorption band in the IR spectrum around 1718 cm⁻¹. arkat-usa.org
Naphtho[2,1-b]furan-2-carbohydrazide (B1303883) is a key intermediate synthesized from its corresponding ester. arkat-usa.orgnih.gov The transformation is achieved by reacting ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine (B178648) hydrate (B1144303). arkat-usa.orgnih.gov This reaction is typically performed in refluxing absolute ethanol. nih.gov The addition of a catalytic amount of a strong acid, such as concentrated hydrochloric acid, can facilitate the reaction. nih.gov The completion of the reaction is marked by the disappearance of the ester's characteristic IR stretching frequency and the appearance of new bands corresponding to the amide carbonyl group (around 1657 cm⁻¹) and the N-H and -NH2 groups of the hydrazide moiety. arkat-usa.org The resulting naphtho[2,1-b]furan-2-carbohydrazide can then be used to synthesize a wide array of other heterocyclic compounds. arkat-usa.orgnih.gov
Derivatization Strategies for this compound Related Compounds
The structural modification of the naphtho[2,1-b]furan scaffold is a key area of research for developing new compounds with unique properties. These strategies often begin with functionalized precursors like 2-acetylnaphtho[2,1-b]furan or naphtho[2,1-b]furan-2-carbohydrazide, which are derived from the core structure. The following sections detail specific derivatization approaches to synthesize a variety of heterocyclic systems fused or attached to the naphthofuran nucleus.
The construction of pyrazole (B372694) and pyrazoline rings onto a naphthofuran framework is a common strategy to generate novel polycyclic heterocyclic compounds. A prevalent method involves the cyclocondensation reaction of a chalcone (B49325) precursor with a hydrazine derivative. nih.govnih.gov
The synthesis typically begins with 2-acetylnaphtho[2,1-b]furan, which undergoes a Claisen-Schmidt condensation with various aromatic aldehydes to produce α,β-unsaturated ketones known as chalcones. researchgate.net These naphthofuran-containing chalcones then serve as the key intermediates. The subsequent reaction with hydrazine hydrate or substituted hydrazines, often in a solvent like ethanol, leads to the formation of pyrazoline rings through cyclization. nih.gov In some cases, these pyrazolines can be oxidized to the corresponding aromatic pyrazoles. nih.gov For instance, the reaction of naphthofuran chalcones with 2-[(quinoline-8-yl)oxy]acetohydrazide in the presence of glacial acetic acid yields pyrazoline derivatives. researchgate.net Another approach involves the reaction of a naphthofuran derivative with phenylhydrazine (B124118) in boiling ethanol, which can lead to the formation of an imino compound or a pyrazole derivative, depending on the reaction conditions and substrate. researchgate.netresearchgate.net
Table 1: Synthesis of Pyrazole/Pyrazoline Derivatives from Naphthofuran Precursors
| Precursor | Reagent(s) | Resulting Heterocycle | Reference(s) |
|---|---|---|---|
| Naphthofuran Chalcones | Hydrazine Hydrate | Pyrazoline-annulated Naphthofuran | nih.gov |
| Naphthofuran Chalcones | Phenylhydrazine | Phenyl-substituted Pyrazoline | researchgate.net |
Thiazolidinone and thiopyrimidine moieties can be effectively integrated with the naphtho[2,1-b]furan system, often starting from 2-acetylnaphtho[2,1-b]furan. jetir.orgresearchgate.net A widely used synthetic route involves a multi-step process.
First, 2-acetylnaphtho[2,1-b]furan is condensed with substituted aromatic aldehydes in a Claisen-Schmidt reaction to form a series of chalcones. researchgate.net These chalcones are then reacted with thiourea (B124793) in an ethanolic solution with concentrated hydrochloric acid to yield the corresponding thiopyrimidine derivatives. jetir.org In the final step, these thiopyrimidine intermediates undergo cyclization with monochloroacetic acid in the presence of anhydrous sodium acetate (B1210297) to furnish the target thiazolidinone-fused pyrimidine (B1678525) derivatives, specifically 5-(substituted aryl)-7-(naphtho[2,1-b]furan-2-yl)-2H-thiazolo[3,2-α]pyrimidin-3(5H)-ones. jetir.orgresearchgate.net
An alternative pathway for thiazolidinone synthesis starts with the bromination of 2-acetylnaphtho[2,1-b]furan to produce 2-bromoacetylnaphtho[2,1-b]furan. ijpsonline.com This intermediate can be reacted with thiourea to form an aminothiazole derivative, which is then converted to a Schiff base using various aromatic aldehydes. The final cyclization of these Schiff bases with thioglycolic acid yields 2-[2-(2-aryl-4-thiazolidinone)thiazol-4-yl]naphtho[2,1-b]furans. ijpsonline.com
Table 2: Functionalization with Thiazolidinones and Thiopyrimidines
| Starting Material | Key Intermediate(s) | Final Product Type | Reference(s) |
|---|---|---|---|
| 2-Acetylnaphtho[2,1-b]furan | Chalcone, Thiopyrimidine | Thiazolidinone-fused Pyrimidine | jetir.org, researchgate.net |
The naphtho[2,1-b]furan structure can be coupled with other nitrogen-containing heterocycles like quinolines and azetidinones to create complex molecules. The synthesis of these integrated systems often relies on key naphthofuran intermediates such as naphtho[2,1-b]furan-2-carbohydrazide or 2-acetylnaphtho[2,1-b]furan.
For the synthesis of azetidinone derivatives, ethyl naphtho[2,1-b]furan-2-carboxylate is first prepared from 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate. arkat-usa.org This ester is then treated with hydrazine hydrate to yield naphtho[2,1-b]furan-2-carbohydrazide. arkat-usa.orgresearchgate.net The carbohydrazide (B1668358) is subsequently reacted with various aldehydes, such as substituted 2-chloro-3-formylquinolines, to form Schiff bases (hydrazones). The final step is a cyclocondensation reaction between the Schiff base and chloroacetyl chloride in the presence of a base like triethylamine to construct the 2-azetidinone (β-lactam) ring, yielding N-[3-chloro-2-(2-chloroquinolin-3-yl)-4-oxoazetidin-1-yl]naphtho[2,1-b]furan-2-carboxamide. arkat-usa.orgresearchgate.net
Quinoline (B57606) moieties can also be linked to the naphthofuran core through different synthetic routes. One method involves the Claisen-Schmidt condensation of 2-acetylnaphtho[2,1-b]furan with substituted aromatic aldehydes to form chalcones. researchgate.net These chalcones are then reacted with quinoline-containing reagents, such as 2-[(quinoline-8-yl)oxy]acetohydrazide, to produce the final fused heterocyclic products. researchgate.net
Table 3: Integration of Quinolines and Azetidinones
| Naphthofuran Precursor | Heterocycle for Integration | Key Reaction | Resulting Structure | Reference(s) |
|---|---|---|---|---|
| Naphtho[2,1-b]furan-2-carbohydrazide | Azetidinone/Quinoline | Schiff base formation, then cyclization with chloroacetyl chloride | Azetidinone ring attached via an amide linkage to naphthofuran, also bearing a quinoline substituent | arkat-usa.org, researchgate.net |
The 1,3,4-oxadiazole (B1194373) ring is a valuable heterocycle that can be synthesized from naphthofuran precursors, specifically naphtho[2,1-b]furan-2-carbohydrazide. This hydrazide is a versatile intermediate, typically synthesized by reacting ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate. arkat-usa.org
One of the most common methods for converting acid hydrazides into 1,3,4-oxadiazoles is the cyclodehydration of a 1,2-diacylhydrazine intermediate. nih.gov This can be achieved by first reacting the naphthofuran hydrazide with an acid chloride or carboxylic acid to form the diacylhydrazine, followed by treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid. nih.gov For example, reacting naphtho[2,1-b]furan-2-carbohydrazide with β-benzoylpropionic acid in the presence of phosphorus oxychloride serves as a cyclodehydrating agent to form the final 1,3,4-oxadiazole derivative. nih.gov
Other modern methods include the direct annulation of hydrazides with reagents like methyl ketones, which proceed through an oxidative C-C bond cleavage, cyclization, and deacylation mechanism. nih.govorganic-chemistry.org Another approach involves the oxidative cyclization of hydrazones, which are formed by condensing the hydrazide with an aldehyde. nih.gov
Table 4: General Scheme for 1,3,4-Oxadiazole Synthesis
| Naphthofuran Precursor | Reagent(s) | Method | Resulting Heterocycle | Reference(s) |
|---|---|---|---|---|
| Naphtho[2,1-b]furan-2-carbohydrazide | 1. Aromatic Aldehyde2. Oxidizing Agent (e.g., Bromine in Acetic Acid) | Hydrazone formation followed by oxidative cyclization | 2,5-Disubstituted 1,3,4-Oxadiazole | nih.gov |
The Curtius rearrangement provides a powerful method for converting carboxylic acids into primary amines, carbamates, or ureas via an isocyanate intermediate. wikipedia.org This reaction is applicable to a wide range of carboxylic acids, including this compound, and proceeds with retention of stereochemistry. nih.govnih.gov
The process begins with the conversion of the carboxylic acid, such as this compound, into an acyl azide (B81097). wikipedia.org This transformation can be achieved using various reagents, including diphenylphosphoryl azide (DPPA) or by treating the corresponding acyl chloride with sodium azide. researchgate.net A common one-pot procedure involves reacting the carboxylic acid directly with di-tert-butyl dicarbonate (B1257347) and sodium azide. organic-chemistry.org
Upon gentle heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form a highly reactive isocyanate intermediate. wikipedia.org This isocyanate is typically not isolated but is trapped in situ with a nucleophile. nih.gov When an alcohol (e.g., ethanol, tert-butanol, benzyl (B1604629) alcohol) is used as the solvent or trapping agent, the corresponding carbamate (B1207046) derivative is formed. wikipedia.orgresearchgate.net This method allows for the synthesis of various N-protected amine derivatives directly from the naphthofuran acetic acid core.
Table 5: Carbamate Synthesis via Curtius Rearrangement
| Starting Material | Key Reagents | Intermediate | Final Product | Reference(s) |
|---|---|---|---|---|
| This compound | Diphenylphosphoryl azide (DPPA), Alcohol (ROH) | Acyl azide, Isocyanate | Naphthylmethyl carbamate | nih.gov, researchgate.net |
Acylation reactions are fundamental for introducing carbonyl groups onto the naphtho[2,1-b]furan nucleus, creating key intermediates for further derivatization. A prime example of such a reaction is the synthesis of 2-acetylnaphtho[2,1-b]furan, a versatile precursor used in the synthesis of many derivatives discussed in previous sections, including chalcones, pyrazolines, and thiazolidinones. jetir.orgresearchgate.netijpsonline.com
The synthesis of 2-acetylnaphtho[2,1-b]furan is typically achieved via a reaction sequence starting from 2-hydroxy-1-naphthaldehyde. jetir.orgresearchgate.net This starting material is refluxed with chloroacetone (B47974) in the presence of a base like anhydrous potassium carbonate in a solvent such as dry acetone (B3395972). ijpsonline.com This process involves an initial O-alkylation followed by an intramolecular cyclization and dehydration to form the acetyl-substituted naphthofuran ring. This method represents a powerful way to install an acyl group at the 2-position of the furan ring within the naphthofuran system.
Furthermore, the carboxylic acid group of this compound can be used to acylate other molecules, such as amino acids. Using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt), the naphthofuran acetic acid can be linked to the amino group of amino acid esters, forming an amide bond. uminho.pt This demonstrates the utility of the compound as an acylating agent for introducing the bulky, fluorescent naphthofuran moiety onto other structures. uminho.pt
Table 6: Examples of Acylation Reactions
| Reaction Type | Substrate(s) | Reagent(s) | Product | Reference(s) |
|---|---|---|---|---|
| Intramolecular Acylation/Cyclization | 2-Hydroxy-1-naphthaldehyde | Chloroacetone, K₂CO₃ | 2-Acetylnaphtho[2,1-b]furan | researchgate.net, ijpsonline.com |
Compound List
Introduction of Halogen and Nitro Substituents for Derivative Synthesis
The functionalization of the naphtho[2,1-b]furan scaffold through the introduction of halogen and nitro groups is a key strategy for creating a diverse range of derivatives. These substituents significantly alter the electronic and steric properties of the parent molecule, which is crucial for modulating biological activity and for providing synthetic handles for further chemical transformations.
Nitration: The introduction of a nitro group (–NO2) onto the naphthofuran ring system is a common method for generating derivatives. One established method involves the direct nitration of a pre-existing naphthofuran structure. For instance, dihydronaphtho[2,1-b]furan derivatives can be nitrated by treatment with nitric acid in glacial acetic acid at room temperature, affording the corresponding nitro derivatives in yields ranging from 31–81%. rsc.org
Another approach involves building the naphthofuran ring from a nitro-substituted precursor. Research has demonstrated the synthesis of ethyl 1-(acetylamido)-5-nitronaphtho[2,1-b]furan-2-carboxylate. researchgate.net This synthesis begins with a nitrated naphthol derivative, which then undergoes cyclization to form the furan ring, carrying the nitro group into the final product structure. researchgate.net Similarly, derivatives such as 2-(2-(4-Nitrophenyl)naphtho[2,1-b]furan-1-yl)acetic acid have been synthesized, where the nitro group is located on a phenyl substituent attached to the furan ring. arkat-usa.org This latter method involves a one-pot, three-component reaction between Meldrum's acid, a nitrophenyl-substituted arylglyoxal, and β-naphthol. arkat-usa.org
Halogenation: The incorporation of halogen atoms (e.g., I, Br, Cl) is another important synthetic modification. Iodinated derivatives have been prepared via iodocyclization reactions. The treatment of 1-allyl-2-naphthol with molecular iodine in water at 80 °C or in the presence of sodium bicarbonate (NaHCO3) in dichloromethane (B109758) (CH2Cl2) at room temperature yields 2-(iodomethyl)-1,2-dihydronaphtho[2,1-b]furan. rsc.org
Brominated and chlorinated derivatives have also been reported, often as substituents on aryl groups attached to the main naphthofuran core or directly on the naphthyl portion of the molecule. google.comnih.gov For example, 7-bromo-1-methylsulfanyl-2-phenylnaphtho[2,1-b]furan has been synthesized, demonstrating the introduction of bromine onto the naphthalene ring system. nih.gov
Table 1: Examples of Halogenated and Nitrated Naphtho[2,1-b]furan Derivatives
| Compound Name | Substituent(s) | Synthetic Precursor(s) | Reagent(s) | Reference |
|---|---|---|---|---|
| 2-(Iodomethyl)-1,2-dihydronaphtho[2,1-b]furan | Iodomethyl | 1-Allyl-2-naphthol | Iodine (I2) | rsc.org |
| 1,2-Dihydronaphtho[2,1-b]furan (B1253133) derivatives | Nitro | Dihydronaphthofuran esters | Nitric acid, Acetic acid | rsc.org |
| Ethyl 1-(acetylamido)-5-nitronaphtho[2,1-b]furan-2-carboxylate | Nitro, Acetylamido | Ethyl 1-amino-4-nitronaphthalene-2-carboxylate | Acetic acid, Nitrating mixture | researchgate.net |
| 2-(2-(4-Nitrophenyl)naphtho[2,1-b]furan-1-yl)acetic acid | Nitrophenyl | Meldrum's acid, 4-Nitrophenylglyoxal, β-Naphthol | Triethylamine | arkat-usa.org |
Ring Opening Reactions for Naphthofuran Derivative Synthesis
While direct cyclization is a common route to naphthofurans, synthetic strategies employing the opening of a pre-existing heterocyclic ring followed by rearrangement and re-cyclization offer an alternative and powerful approach to constructing the naphtho[2,1-b]furan skeleton. These methods often provide access to complex, highly functionalized derivatives that may be difficult to obtain through more conventional routes.
A notable example is the synthesis of dihydronaphthofurans from aminopyran precursors. In this cascade reaction, an aminopyran undergoes oxidative difunctionalization with N-chlorosuccinimide (NCS) in an alcohol medium. The subsequent addition of a base, such as piperidine (B6355638) or potassium hydroxide (B78521), triggers a proton abstraction from the amino group. This initiates a pyran ring opening through the cleavage of a carbon-oxygen bond, followed by a ring-closing step to form the five-membered dihydrofuran ring, ultimately yielding the dihydronaphthofuran product. rsc.org
Another relevant transformation is the alkaline ring contraction of coumarin-type intermediates (benzopyranones) to form the corresponding furan-carboxylic acids. Specifically, 1-chloromethyl-3-oxo-3H-benzo[f]benzopyrans, which can be prepared from 2-naphthol, are converted into this compound derivatives. uminho.pt This conversion is achieved by heating the benzopyranone precursor in an aqueous solution of sodium hydroxide, which facilitates a Favorskii-type rearrangement mechanism, leading to the contraction of the six-membered pyranone ring into the five-membered furan ring with an attached acetic acid side chain. uminho.pt This method provides a direct route to the titular acid and its derivatives in high yields. uminho.pt
The fundamental principles of acid-catalyzed ring opening of furans are also pertinent. rsc.org These reactions typically proceed via protonation of the furan oxygen, which activates the ring towards nucleophilic attack and subsequent cleavage, often leading to dicarbonyl intermediates that can be used in further synthetic steps. rsc.org While not a direct synthesis of a closed naphthofuran, these intermediates are pivotal in the broader context of furan chemistry and its application in complex molecule synthesis.
Table 2: Synthesis of Naphthofuran Derivatives via Ring Opening/Contraction
| Starting Material | Key Reagent(s) | Intermediate Step | Final Product Type | Reference |
|---|---|---|---|---|
| 2-Amino-4H-pyran derivative | N-Chlorosuccinimide (NCS), Base (e.g., piperidine) | Pyran ring opening by C-O bond cleavage | Dihydronaphthofuran | rsc.org |
| 1-Chloromethyl-3-oxo-3H-benzo[f]benzopyran | Sodium hydroxide (NaOH) | Ring contraction of the pyranone ring | This compound | uminho.pt |
Investigation of Biological Activities and Pharmacological Effects of Naphtho 2,1 B Furan 1 Yl Acetic Acid and Analogs
Antimicrobial Efficacy Assessments
The antimicrobial potential of naphtho[2,1-b]furan (B1199300) derivatives has been a primary area of research, with numerous studies demonstrating their activity against a range of pathogenic bacteria and fungi.
Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains
Derivatives of the naphtho[2,1-b]furan nucleus have been shown to possess significant antibacterial properties, with activity observed against both Gram-positive and Gram-negative bacteria. ijprajournal.com In vitro studies, often employing the agar (B569324) diffusion method, have been used to quantify the antibacterial efficacy of these compounds, with results typically measured as the diameter of the inhibition zone. researchgate.net
One study focused on newly synthesized naphthofuran derivatives and reported excellent results against both Gram-positive and Gram-negative bacteria. ijprajournal.com Specifically, derivatives of N-(2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide and 1-acetamido-5-nitro-N-(5-oxo-2-phenylthiazolidin-3-yl)naphtha[2,1-b]furan-2-carboxamide were synthesized and evaluated. researchgate.net The antibacterial activity of these compounds was tested against Streptococci (G+ve), Staphylococcus aureus (G+ve), Escherichia coli (G-ve), and Pseudomonas (G-ve). researchgate.net
Another study investigated a series of novel nitrogen-containing naphtho[2,1-b]furan derivatives. medcraveonline.com The synthesized compounds were screened for their antibacterial activity, and many showed promising results. medcraveonline.com For instance, one of the most active compounds, 2-(5-amino-4-cyano-3-thienyl)naphtha[2,1-b]furan, demonstrated considerable inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa. medcraveonline.com
The table below summarizes the antibacterial activity of selected naphtho[2,1-b]furan analogs, highlighting their potency against various bacterial strains.
| Compound/Analog | Gram-Positive Bacteria | Inhibition Zone (mm) | Gram-Negative Bacteria | Inhibition Zone (mm) | Reference |
| Naphtho[2,1-b]furan-2-carboxamide derivatives | Streptococci | Data not specified | Escherichia coli | Data not specified | researchgate.net |
| Staphylococcus aureus | Data not specified | Pseudomonas | Data not specified | researchgate.net | |
| 2-(5-amino-4-cyano-3-thienyl)naphtha [2,1-b]furan | Staphylococcus aureus | 19.9±0.1 | Pseudomonas aeruginosa | 20.3±0.4 | medcraveonline.com |
| Naphtho[2,1-b]furan pyrazole (B372694) derivatives | Staphylococcus aureus | 12-18 | Pseudomonas aeruginosa | 10-16 | researchgate.net |
Antifungal Activity Evaluations
In addition to their antibacterial properties, many naphtho[2,1-b]furan derivatives have demonstrated significant antifungal activity. These compounds have been tested against various fungal pathogens, with some showing efficacy comparable to or greater than standard antifungal agents. ijprajournal.comijpp.com
A comprehensive review of naphtho[2,1-b]furan derivatives highlighted their activity against fungi such as Aspergillus niger and Candida albicans. ijprajournal.com The cup plate method is a common technique used for these evaluations. ijprajournal.com One particular study reported that while several synthesized naphtho[2,1-b]furans showed poor antibacterial activity, one compound, 19c, exhibited highly significant antifungal activity. ijpp.com
In another study, a series of 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles were synthesized and evaluated for their antifungal activity against Aspergillus niger and Curvularia lunata. researchgate.net Several of these compounds displayed notable zones of inhibition. researchgate.net The results were compared against the standard antifungal drug Fluconazole. researchgate.net
The antifungal activities of selected naphtho[2,1-b]furan analogs are presented in the table below.
| Compound/Analog | Fungal Strain | Inhibition Zone (mm) | Standard Drug | Inhibition Zone (mm) | Reference |
| 2-substituted naphtho[2,1-b]furans | Aspergillus niger | Better than standard | Ciclopiroxolamine | Not specified | ijprajournal.com |
| Candida albicans | Better than standard | Ciclopiroxolamine | Not specified | ijprajournal.com | |
| Naphtho[2,1-b]furan pyrazole derivatives | Aspergillus niger | 12-20 | Fluconazole | 22 | researchgate.net |
| Curvularia lunata | 10-18 | Fluconazole | 20 | researchgate.net | |
| 2-(5-amino-4-cyano-3-thienyl)naphtha [2,1-b]furan | Aspergillus fumigatus | 18.6±0.1 | Mycostatine | 21.3±0.3 | medcraveonline.com |
| Candida albicans | 17.2±0.1 | Mycostatine | 20.4±0.2 | medcraveonline.com |
Anti-inflammatory and Analgesic Properties
The investigation into the pharmacological effects of naphtho[2,1-b]furan derivatives has extended to their potential as anti-inflammatory and analgesic agents. ijprajournal.comresearchgate.net Several studies have reported the successful synthesis of derivatives with promising activities in these areas. researchgate.net
The analgesic activity of these compounds is often evaluated using the acetic acid-induced writhing test in mice. ijprajournal.comijpp.com This model is a well-established method for screening peripheral analgesic activity. ijpp.com A review article noted that a series of 2-substituted naphtho[2,1-b]furans were synthesized and evaluated as analgesic agents using this method. ijprajournal.com Another study on newly synthesized pyrazole derivatives of naphtho[2,1-b]furan also included an evaluation of their analgesic and anti-inflammatory properties. nih.gov
While specific data for Naphtho[2,1-b]furan-1-yl-acetic acid is not detailed in the provided search results, the consistent reporting of anti-inflammatory and analgesic activities among its analogs suggests a promising area for further investigation of the parent compound.
Anticancer and Antitumor Research
The structural motif of naphtho[2,1-b]furan is found in a number of natural products with significant biological activities, including antitumor properties. ijpp.commedcraveonline.com This has prompted research into synthetic derivatives for their potential as anticancer agents. researchgate.netmedcraveonline.com
A study focused on the synthesis of 1,2-dihydronaphtho[2,1-b]furan (B1253133) derivatives and evaluated their anti-proliferative potential against human triple-negative MDA-MB-468 and MCF-7 breast cancer cells. researchgate.net The cytotoxicity of these compounds was also assessed against non-cancerous WI-38 lung fibroblast cells using MTT experiments. researchgate.net Among the 21 synthesized compounds, three showed promising anticancer potential, with one compound, in particular, demonstrating the best anti-proliferative activities based on several biochemical and microscopic experiments. researchgate.net
These findings indicate that the naphtho[2,1-b]furan skeleton is a viable scaffold for the development of novel anticancer agents. Further research is warranted to explore the full potential of this compound and its analogs in this therapeutic area.
Anthelmintic and Antiparasitic Investigations
The broad spectrum of biological activities exhibited by naphtho[2,1-b]furan derivatives also includes anthelmintic and antiparasitic effects. ijprajournal.comijpp.commedcraveonline.com Several studies have documented the synthesis and evaluation of these compounds against parasitic worms. ijprajournal.comresearchgate.net
A comprehensive review highlighted that various naphtho[2,1-b]furan derivatives have been screened for their anthelmintic activity. ijprajournal.com One such study involved testing a series of 2-substituted naphtho[2,1-b]furans on Pherituma posthuma, where the compounds showed an equipotent effect in comparison with the standard drug Piperazine citrate. ijprajournal.comijpp.com In another investigation, newly synthesized pyrazole derivatives of naphtho[2,1-b]furan were also evaluated for their anthelmintic activity. researchgate.net
These studies underscore the potential of the naphtho[2,1-b]furan nucleus as a source for the development of new anthelmintic agents.
Other Noteworthy Biological Activities
Beyond the well-documented antimicrobial, anti-inflammatory, analgesic, anticancer, and anthelmintic properties, derivatives of naphtho[2,1-b]furan have been reported to possess other biological activities. These include diuretic and antipyretic effects, as mentioned in a review on the pharmacological activities of this class of compounds. ijprajournal.com Additionally, some earlier reports have suggested potential antifertility and mutagenic activities, although these areas appear to be less explored in recent literature. medcraveonline.com The diverse range of biological responses elicited by this scaffold indicates a rich field for further pharmacological investigation.
Antipyretic Effects
Certain derivatives of the naphtho[2,1-b]furan nucleus have been evaluated for their potential to reduce fever. Research into pyrazole derivatives bearing the naphtho[2,1-b]furan moiety has shown that these compounds possess antipyretic properties. researchgate.netscienceopen.com Specifically, a series of 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles were synthesized and assessed for their pharmacological activities. researchgate.netscienceopen.comnih.gov While these compounds were screened for their antipyretic effects, specific quantitative data on the reduction of fever were not detailed in the available literature. researchgate.netnih.gov The investigation confirms that this class of compounds is of interest for its potential antipyretic action. ijpsonline.com
Diuretic Potentials
The capacity to increase urine output is another pharmacological effect investigated in naphtho[2,1-b]furan derivatives. ijprajournal.comijpsonline.com Studies on naphtho[2,1-b]furan fused with pyrimidine (B1678525) rings demonstrated significant diuretic activity. ijpsonline.com The diuretic potential of these compounds was evaluated in Wistar rats, with results compared against a standard. nih.govijpsonline.com
In one study, several 2-mercapto-4-substituted-naphtho[2,1-b]furo[3,2-d]pyrimidines were synthesized and tested. ijpsonline.com The compounds were administered orally at a dose of 30 mg/kg. ijpsonline.com Another study investigated 3,4-dihydro-4-(4-substituted aryl)-6-(naptho[2,1-b]furan-2-yl)pyrimidine-2(1H)-one derivatives and also reported notable diuretic activity. researchgate.net The findings indicate that specific substitutions on the pyrimidine ring fused to the naphthofuran core are conducive to diuretic effects. ijpsonline.comresearchgate.net
| Compound | Derivative Type | Diuretic Activity Index (T/S) |
|---|---|---|
| Compound 4c | Naphthofuropyrimidine | 0.89 |
| Compound 5a | Naphthofuropyrimidine | 0.68 |
| Compound 5c | Naphthofuropyrimidine | 0.62 |
| Compound 5d | Naphthofuropyrimidine | 0.68 |
T/S represents the ratio of urine collected for the test compound to urine collected for the standard drug.
Neuroprotective Considerations (General Furan (B31954) Derivatives)
While specific neuroprotective studies on this compound are not extensively detailed, the broader class of furan-containing compounds has been explored for its neuroprotective potential. globalresearchonline.net These compounds, sourced from both natural and synthetic origins, exhibit diverse pharmacological activities, including antioxidant and anti-inflammatory properties that are key to addressing neurodegeneration. By scavenging free radicals and mitigating oxidative stress, furan derivatives can counter a fundamental aspect of neurodegenerative disease progression.
Furthermore, these derivatives modulate inflammatory pathways, which may reduce the neuroinflammation critical to these disorders. Research highlights the positive impact of furan compounds on neuronal survival and regeneration, suggesting a role in promoting neurogenesis and enhancing neuronal plasticity. Their interaction with neurotransmitter systems further supports their potential neuroprotective effects by helping to maintain synaptic function. Preclinical studies and in vitro experiments have underscored the therapeutic promise of furan-containing compounds in models of diseases like Alzheimer's and Parkinson's, marking them as valuable candidates for further investigation as neuroprotective agents.
Antiviral and Antifertility Studies
The naphthofuran ring system has been identified as a scaffold for compounds with potential antiviral and antifertility effects. ijprajournal.commedcraveonline.com
Early research from 1974 investigated the antiviral activity of derivatives of naphtho[2,1-b]furan-1(2H)-one. nih.gov These compounds were screened for their effects against both DNA and RNA viruses, indicating that this chemical class was an early candidate for antiviral drug discovery. nih.gov More recent reviews continue to list antiviral activity as one of the known biological properties of naphthofuran derivatives, although specific data against modern viral targets are not always detailed. ijprajournal.comresearchgate.net
Cytotoxicity and Growth Inhibitory Effects
A significant area of investigation for naphtho[2,1-b]furan derivatives is their cytotoxic and growth inhibitory effects against various cancer cell lines. ijprajournal.commedcraveonline.com A range of analogs has demonstrated potent activity in vitro.
Substituted naphtho[2,1-b]furan compounds have been tested for cytostatic activities against a panel of malignant cell lines including pancreatic carcinoma (MiaPaCa2), breast carcinoma (MCF7), cervical carcinoma (HeLa), and others, with all tested compounds showing some level of proliferation inhibition. In one study, 2-formylnaphtho[2,3-b]furan-4,9-dione, a structural isomer, exhibited particularly potent cytotoxic activity against KB cells with an ED50 value of 0.09 µg/ml. nih.gov Another study found that the dinaphtho[2,1-b:1',2'-d]furan derivative, compound 13k, had significant inhibitory activity against SMMC-7721 liver cancer cells with an IC50 value of 0.57 µM. researchgate.net Furoquinone structures within the broader naphthofuran class have shown interesting IC50 values against L1210, MDA-MB 231, and PC3 cell lines. nih.gov
| Compound/Derivative Class | Cell Line(s) | Reported Activity (IC50/ED50) | Reference |
|---|---|---|---|
| 2-Formylnaphtho[2,3-b]furan-4,9-dione | KB (oral carcinoma) | ED50 = 0.09 µg/ml | nih.gov |
| Dinaphtho[2,1-b:1',2'-d]furan derivative (13k) | SMMC-7721 (liver cancer) | IC50 = 0.57 µM | researchgate.net |
| Naphthyridine derivative (Compound 16) | HeLa (cervical cancer) | IC50 = 0.7 µM | nih.gov |
| Naphthyridine derivative (Compound 16) | HL-60 (leukemia) | IC50 = 0.1 µM | nih.gov |
| Naphthyridine derivative (Compound 16) | PC-3 (prostate cancer) | IC50 = 5.1 µM | nih.gov |
| 2-Phenylamino-3-acyl-1,4-naphtoquinones (Compound 11) | DU-145, MCF-7, T24 | IC50 range: 0.82 to 21.66 µM | mdpi.com |
Oestrogenic Activity
The potential for oestrogenic activity is another facet of the pharmacological profile of furan-containing compounds. researchgate.net While specific studies detailing the oestrogenic effects of this compound are limited, research on related structures provides insight into how this class of compounds may interact with estrogen-related pathways. For instance, the broader class of flavonoids, which includes 2-arylbenzofurans, has been comprehensively reviewed for estrogenic activity. nih.gov These phytoestrogens can exhibit a range of actions, including estrogenic, anti-estrogenic, or even biphasic activities, by interacting with estrogen receptors or other cell signaling pathways. nih.gov
More specifically, a novel series of benzofuran (B130515) derivatives were designed and synthesized to act against estrogen receptor-dependent breast cancer. nih.gov A docking study of these derivatives with the estrogen receptor alpha (ERα) was conducted to predict their binding affinity. nih.gov One compound, 2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochloride, demonstrated excellent activity against anti-estrogen receptor-dependent breast cancer cells with low toxicity, suggesting that the benzofuran scaffold is a promising lead for developing estrogen receptor inhibitors. nih.govresearchgate.net These findings indicate that furan-based ring systems, including naphthofurans, may possess the structural requirements to interact with the estrogen receptor system.
Mechanistic Elucidation of Naphtho 2,1 B Furan 1 Yl Acetic Acid Bioactivity
Proposed Mechanisms of Action for Specific Pharmacological Effects
The biological effects of Naphtho[2,1-b]furan-1-yl-acetic acid and its derivatives are diverse, encompassing antimicrobial, anti-inflammatory, and analgesic properties. ijprajournal.com The mechanisms underlying these effects are beginning to be understood, with specific molecular targets being identified.
A significant proposed mechanism for the antibacterial activity of this class of compounds is the inhibition of lipoteichoic acid (LTA) synthesis in Gram-positive bacteria. researchgate.net LTA is a crucial component of the cell wall, essential for cell division, growth, and virulence. nih.govcam.ac.ukmdpi.com A key enzyme in this pathway, lipoteichoic acid synthase (LtaS), polymerizes the polyglycerol-phosphate chains that form the backbone of LTA. researchgate.net A derivative, 2-oxo-2-(5-phenyl-1,3,4-oxadiazol-2-ylamino)ethyl 2-naphtho[2,1-b]furan-1-ylacetate (known as compound 1771), has been identified as an inhibitor of LtaS. researchgate.net This compound was found to block the binding of the substrate, phosphatidylglycerol, to the enzyme, thereby halting LTA synthesis. This disruption of a vital cellular process leads to the inhibition of bacterial growth, validating LtaS as a promising target for antibiotics directed against pathogens like Staphylococcus aureus. researchgate.net
For anti-inflammatory effects, the mechanism is likely analogous to that of other arylalkanoic acids, a major class of non-steroidal anti-inflammatory drugs (NSAIDs). pharmacy180.com These compounds typically function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. neu.edu.tr The overexpression of pro-inflammatory factors is a hallmark of many inflammatory conditions, and their inhibition is a primary goal of anti-inflammatory therapies. Naphthalene-containing NSAIDs, such as Naproxen, are well-established in clinical use for this purpose. It is proposed that this compound shares this mechanism of inhibiting prostaglandin (B15479496) synthesis.
Molecular Interactions and Binding Site Analysis (e.g., LtaS function)
The interaction between naphthofuran derivatives and their molecular targets is crucial for their bioactivity. In the case of LtaS inhibition, while a co-crystal structure with an inhibitor has been challenging to obtain, molecular docking and structure-based drug design have provided insights into the binding site. nih.govacs.org LtaS is a transmembrane protein with an extracellular catalytic domain (eLtaS) where the inhibition occurs. nih.govcam.ac.uk
Analysis of the eLtaS binding pocket suggests that the naphthofuran ring of the inhibitor can be modified to enhance binding affinity. nih.govacs.org Key amino acid residues within the binding site, such as Lys299, have been identified. nih.gov It is speculated that the inhibitor's naphthofuran ring could engage in a π-cation interaction with the positively charged Lys299 residue, thereby stabilizing the inhibitor-enzyme complex. nih.govacs.org This type of specific molecular interaction underscores the potential for rational design of more potent LtaS inhibitors based on the naphtho[2,1-b]furan (B1199300) scaffold.
In the solid state, crystal structure analysis of a related compound, 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid, reveals that the core fused-ring system is nearly planar. nih.govnih.gov The acetic acid group is positioned almost orthogonally to this planar system. nih.govnih.gov In the crystal lattice, molecules form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups, a common structural motif for carboxylic acids. nih.gov Further intermolecular contacts consolidate the molecules into a two-dimensional array. nih.gov While this describes interactions in a crystal, it highlights the potential of the carboxylic acid and the aromatic rings to participate in hydrogen bonding and stacking interactions within a biological binding site.
Influence of Substituent Groups on Biological Activity and Mechanism
The biological activity of the naphthofuran scaffold is highly dependent on the nature and position of its substituent groups. Structure-activity relationship (SAR) studies have demonstrated that modifying the core structure can significantly enhance or alter its pharmacological effects. medcraveonline.commedcraveonline.com
For antimicrobial activity, the introduction of specific functional groups has a pronounced effect. For instance, the presence of a nitro group at the 3-position of the furan (B31954) ring has been found to increase both antibacterial and antifungal activity. ijprajournal.com In other studies, various derivatives containing different heterocyclic systems attached to the naphthofuran core have been synthesized and tested. A study on a series of derivatives showed that a compound featuring a 5-amino-4-cyano-3-thienyl group at the 2-position of the naphthofuran ring was the most active against all tested bacteria and fungi. medcraveonline.com These findings indicate that both electron-withdrawing groups and additional heterocyclic moieties can modulate the antimicrobial potency.
The table below summarizes the influence of various substituent groups on the antimicrobial activity of Naphtho[2,1-b]furan derivatives based on published research findings. medcraveonline.comijprajournal.comresearchgate.net
| Base Scaffold | Position of Substitution | Substituent Group | Observed Effect on Bioactivity | Reference |
| Naphtho[2,1-b]furan | 3 | Nitro (NO₂) | Increased antibacterial and antifungal activity. | ijprajournal.com |
| Naphtho[2,1-b]furan | 2 | 5-Amino-4-cyano-3-thienyl | Potent activity against tested bacteria and fungi. | medcraveonline.com |
| Naphtho[2,1-b]furan | 1 | Acetylamino | Precursor for derivatives with good antibacterial activity against Gram-positive and Gram-negative bacteria. | researchgate.net |
| Naphtho[2,1-b]furan | 2 | Aryl-substituted 1,3,4-oxadiazolylamino | Derivatives showed good antimicrobial and anthelmintic activity. | ijprajournal.com |
Free-Radical-Mediated Processes in Naphthofuran Chemistry Relevant to Bioactivity
The antioxidant effect of these compounds is often evaluated by their ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov In one study, various naphtho[2,1-b]furan derivatives demonstrated significant free-radical-scavenging activity, suggesting they can interrupt oxidative processes. nih.gov The mechanism is believed to involve the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it.
The primary chemical mechanisms by which antioxidants scavenge free radicals are the Hydrogen Atom Transfer (HAT) and the Single Electron Transfer followed by Proton Transfer (SET-PT). cam.ac.uk
Hydrogen Atom Transfer (HAT): The antioxidant molecule directly donates a hydrogen atom to a free radical, quenching the radical and breaking the oxidative chain reaction. cam.ac.uk
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to neutralize the species. cam.ac.uk
The ability of the naphthofuran scaffold to participate in these processes is fundamental to its antioxidant capacity. This activity may underlie some of the observed anti-inflammatory effects, as oxidative stress is closely linked to the inflammatory cascade.
Structure Activity Relationship Sar Studies of Naphtho 2,1 B Furan 1 Yl Acetic Acid Derivatives
Systemic Analysis of Substituent Effects on Bioactivity
The biological activity of naphtho[2,1-b]furan (B1199300) derivatives is highly sensitive to the nature and position of various substituents on the core ring system. Studies on different series of these compounds have provided valuable insights into how specific functional groups modulate their efficacy, particularly in antimicrobial and anti-inflammatory applications.
Research into the antibacterial properties of Naphtho[2,1-b]furan derivatives has highlighted the importance of substituents at both the 1-position and on the naphthyl ring. In one study, a series of compounds with an acetamide (B32628) group at the 1-position and a nitro group at the 5-position were synthesized and tested for antibacterial activity. researchgate.netresearchgate.net The introduction of a nitro group at the 5-position was a key modification. ijprajournal.com Further derivatization of a carbohydrazide (B1668358) at the 2-position, linked to the 1-yl-acetamide, showed that different aromatic aldehydes attached to the hydrazide influenced antibacterial potency. researchgate.net For instance, derivatives were tested against Gram-positive (e.g., Streptococci, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas) bacteria, with many compounds exhibiting good activity at concentrations of 50-100 μg/ml. researchgate.net
In the context of anti-inflammatory activity, which is highly relevant for acetic acid derivatives, studies on related naphthofuran structures have shown that specific substitutions are crucial for potency. For instance, in a series of 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-substituted phenyl amides, the presence of a chloro group at the 5'-position of the naphthofuran ring was investigated. researchgate.net This, combined with substituents on the N-phenyl ring, had a significant impact on the inhibition of NF-κB, a key mediator of inflammation. researchgate.net This suggests that substituents on the fused ring system of Naphtho[2,1-b]furan-1-yl-acetic acid would similarly have a profound effect on its anti-inflammatory potential. The analgesic activity of certain 2-substituted naphtho[2,1-b]furans has been evaluated using acetic acid-induced writhing in mice, reinforcing the connection between this scaffold and anti-inflammatory pathways. ijprajournal.com
The table below summarizes the effect of various substituents on the antibacterial activity of a series of N-(2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide derivatives. researchgate.net
| Compound ID | Benzylidene Substituent (R) | Activity vs. Gram (+ve) | Activity vs. Gram (-ve) |
| 5a | Phenyl | Good | Moderate |
| 5b | 4-Chlorophenyl | Excellent | Good |
| 5c | 4-Nitrophenyl | Good | Excellent |
| 5d | 4-Methoxyphenyl | Moderate | Moderate |
| Data derived from studies on N-substituted napthofuran carboxamides. researchgate.netresearchgate.net |
Correlation of Electronic and Steric Factors with Pharmacological Outcomes
The pharmacological effects of this compound derivatives are governed by a delicate balance of electronic and steric properties. These factors determine how the molecule interacts with its biological target, influencing its binding affinity and efficacy.
Steric Factors: The size and spatial arrangement of substituents are equally important. X-ray crystallography studies of a related compound, 2-(2-Methyl-naphtho[2,1-b]furan-1-yl)acetic acid, revealed that the fused naphthofuran ring system is almost planar, while the acetic acid group attached at the 1-position is positioned nearly orthogonally to this plane. nih.gov This specific three-dimensional conformation is likely crucial for its interaction with target enzymes or receptors. Any modification to the core structure must consider the steric implications. For instance, introducing bulky substituents near the acetic acid side chain could hinder its ability to fit into a target's binding pocket. Conversely, optimizing the size and shape of substituents at other positions could lead to improved binding and enhanced selectivity. The crystal structure of a similar compound, 2-[1-(Methylsulfanyl)naphtho[2,1-b]furan-2-yl]acetic acid, also shows an essentially planar naphthofuran unit, reinforcing the understanding of the core's geometry. nih.gov
The table below illustrates how electronic and steric factors of substituents on an N-phenyl ring of a naphthofuran carboxamide scaffold correlate with NF-κB inhibition. researchgate.net
| Substituent (Position) | Electronic Effect | Steric Bulk | NF-κB Inhibition |
| 4'-Chloro | Electron-withdrawing | Medium | Active |
| 3',5'-bis(Trifluoromethyl) | Strongly Electron-withdrawing | Large | Most Active |
| H (unsubstituted) | Neutral | Small | Less Active |
| Data derived from studies on N-phenyl dihydronaphthofuran carboxamides. researchgate.net |
Theoretical Chemistry and Computational Studies on Naphtho 2,1 B Furan 1 Yl Acetic Acid
Quantum-Chemical Simulations of Molecular Structure and Reactivity
Quantum-chemical simulations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and its electronic properties, which in turn govern its reactivity. For the Naphtho[2,1-b]furan-1-yl-acetic acid molecule, these simulations typically start with geometry optimization to find the most stable conformation.
Studies on closely related naphthofuran derivatives provide a framework for understanding the structural characteristics of this compound. For instance, crystallographic data of 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid reveals that the fused naphthofuran ring system is nearly planar. nih.govnih.gov However, the acetic acid substituent at the C1 position introduces a significant conformational variable. In the case of the 2-methyl derivative, the CH₂COOH group is observed to be almost orthogonal to the aromatic system. nih.govnih.gov This perpendicular arrangement is a common feature in such structures, minimizing steric hindrance between the substituent and the fused ring system.
The reactivity of the molecule is intimately linked to its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A DFT study on 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan showed that the HOMO is primarily localized on the naphthol ring, while the LUMO is distributed over the naphthofuran moiety. researchgate.net For this compound, the HOMO is expected to be distributed across the electron-rich naphthofuran ring system, making it susceptible to electrophilic attack. The LUMO, conversely, would indicate the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com
Density Functional Theory (DFT) Applications in Naphthofuran Systems
Density Functional Theory (DFT) has become a standard method for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are widely applied to naphthofuran and related benzofuran (B130515) systems to predict a variety of properties. researcher.lifebohrium.com
In the context of this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), can be used to:
Optimize Molecular Geometry: Determine bond lengths, bond angles, and dihedral angles of the lowest energy conformer.
Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure.
Determine Electronic Properties: Calculate the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
A review on naphthofurans mentions that quantum-chemical simulations using the DFT B3LYP/6-311++G** method successfully reproduced the experimental geometry of isomeric acetylnaphtho[2,1-b]furans. researchgate.net This demonstrates the reliability of DFT in modeling the structural parameters of this class of compounds.
The energy gap (ΔE) between the HOMO and LUMO is a key descriptor of chemical reactivity derived from DFT calculations. For a related naphthofuran derivative, 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan, the HOMO-LUMO gap was calculated to be 4.43 eV, indicating a stable molecule. researchgate.net Similar calculations for this compound would provide a quantitative measure of its stability and reactivity.
Table 1: Representative DFT-Calculated Parameters for a Naphthofuran System (Note: This table is illustrative and based on data for related compounds, as specific values for this compound are not available in the cited literature.)
| Parameter | Typical Value/Description | Significance |
| HOMO Energy | ~ -5 to -6 eV | Indicates the propensity to donate electrons (ionization potential). |
| LUMO Energy | ~ -1 to -2 eV | Indicates the propensity to accept electrons (electron affinity). |
| HOMO-LUMO Gap (ΔE) | ~ 4 to 5 eV | Correlates with chemical reactivity and kinetic stability. researchgate.netmdpi.com |
| Dipole Moment | Varies with conformation | Measures the overall polarity of the molecule. |
Prediction of Reaction Pathways and Thermodynamic Stability
Computational chemistry provides powerful tools for mapping out potential reaction pathways and evaluating the thermodynamic stability of reactants, intermediates, products, and transition states. For this compound, this can be applied to understand its synthesis and degradation mechanisms.
For instance, the synthesis of naphtho[2,1-b]furan-1-yl acetic acid derivatives can be achieved by the alkaline ring contraction of corresponding 1-chloromethyl-3-oxo-3H-benzo[f]benzopyrans. uminho.pt DFT calculations could model this reaction, elucidating the mechanism by identifying the key intermediates and transition states, and calculating the activation energies for each step.
The thermodynamic stability of this compound can be compared with its isomers, such as those where the acetic acid group is attached at different positions on the naphthofuran skeleton. By calculating the Gibbs free energy of formation for each isomer, their relative stabilities can be predicted. A review on isomeric acetylnaphtho[2,1-b]furans indicated their close thermodynamic stability based on DFT calculations, suggesting that a mixture of isomers might be formed in certain synthetic procedures. researchgate.net
Furthermore, the stability of different conformers of this compound, particularly concerning the rotation around the C1-CH₂ bond, can be assessed. A potential energy surface scan can identify the global minimum energy structure and the energy barriers to rotation.
Analysis of Fukui Indices for Electrophilic and Nucleophilic Attack
The Fukui function is a concept derived from DFT that helps to predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.
The condensed Fukui indices are calculated for each atomic site and are denoted as:
fk+ : For nucleophilic attack (reactivity towards an electron-donating species).
fk- : For electrophilic attack (reactivity towards an electron-accepting species).
fk0 : For radical attack.
A higher value of a particular Fukui index at an atomic site indicates a greater propensity for that type of attack at that site.
While specific Fukui index data for this compound is not available in the searched literature, a study on isomeric acetylnaphtho[2,1-b]furans provides valuable insight. researchgate.net The calculated Fukui indices of reactivity (f⁻) for electrophilic attack indicated a preference for the primary attack at the C5 position (f⁻ = 0.18) over the C1 position (f⁻ = 0.06). researchgate.net This suggests that in electrophilic substitution reactions, such as nitration or acylation, the C5 position of the naphthofuran ring is likely to be the most reactive site.
For this compound, a similar analysis would be expected to show a high f⁻ value at the C5 position. The analysis of f⁺ would pinpoint the atoms most susceptible to nucleophilic attack, which are likely to be the carbon atoms of the carbonyl group in the acetic acid side chain and potentially certain carbon atoms in the fused ring system that have a lower electron density.
Table 2: Illustrative Fukui Indices for a Naphtho[2,1-b]furan (B1199300) System (Note: This is a hypothetical table based on general principles and findings for related compounds to illustrate the concept.)
| Atomic Position | f⁻ (for Electrophilic Attack) | f⁺ (for Nucleophilic Attack) | Predicted Reactivity |
| C1 | Low | Moderate | Site of substitution, but less reactive to electrophiles than C5. researchgate.net |
| C2 | Moderate | Low | --- |
| C5 | High | Low | Most probable site for electrophilic attack. researchgate.net |
| Carbonyl Carbon (side chain) | Very Low | High | Most probable site for nucleophilic attack. |
| Other Ring Carbons | Low-Moderate | Low-Moderate | --- |
Advanced Analytical Methodologies for Naphtho 2,1 B Furan 1 Yl Acetic Acid Characterization
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural determination of naphtho[2,1-b]furan-1-yl-acetic acid derivatives. By probing the interaction of the molecules with electromagnetic radiation, techniques like NMR, IR, and mass spectrometry reveal detailed information about the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.
¹H NMR spectra provide information on the chemical environment and connectivity of hydrogen atoms. For 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid , the ¹H NMR spectrum shows a characteristic singlet for the methyl group protons at δ 2.51 ppm and another singlet for the methylene (B1212753) protons of the acetic acid side chain at δ 4.00 ppm. nih.gov The aromatic protons appear as a multiplet between δ 7.44 and 8.23 ppm. nih.gov In the case of 2-{1-(Methylsulfanyl)naphtho[2,1-b]furan-2-yl}acetic acid , the spectrum reveals a singlet for the methylsulfanyl group at δ 2.39 ppm and a singlet for the methylene protons at δ 4.17 ppm. nih.gov A broad singlet corresponding to the acidic proton of the carboxyl group is often observed at the downfield end of the spectrum, such as at δ 12.87 ppm for 2-(2-Phenylnaphtho[2,1-b]furan-1-yl)acetic acid . arkat-usa.org
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. In the spectrum of 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid , the methyl carbon appears at δ 11.9 ppm, the methylene carbon at δ 31.1 ppm, and the carboxyl carbon at a significantly downfield shift of δ 175.5 ppm. nih.gov The remaining signals correspond to the carbons of the fused naphthofuran ring system. nih.gov
Table 1: Selected ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | Spectroscopy | Solvent | Characteristic Chemical Shifts (δ, ppm) | Source |
|---|---|---|---|---|
| 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid | ¹H NMR | CDCl₃ | 2.51 (s, 3H, -CH₃), 4.00 (s, 2H, -CH₂COOH), 7.44–8.23 (m, 6H, Ar-H) | nih.gov |
| 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid | ¹³C NMR | CDCl₃ | 11.9 (-CH₃), 31.1 (-CH₂COOH), 175.5 (-COOH), various aromatic signals | nih.gov |
| 2-(2-Phenylnaphtho[2,1-b]furan-1-yl)acetic acid | ¹H NMR | DMSO-d₆ | 4.17 (s, 2H, -CH₂), 7.48-8.34 (m, 11H, Ar-H), 12.87 (bs, 1H, -OH) | arkat-usa.org |
| 2-{1-(Methylsulfanyl)naphtho[2,1-b]furan-2-yl}acetic acid | ¹H NMR | CDCl₃ | 2.39 (s, 3H, -SCH₃), 4.17 (s, 2H, -CH₂), 7.49-9.18 (m, 6H, Ar-H), 11.02 (s, 1H, -OH) | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, the most prominent absorption bands confirm the presence of the carboxylic acid and the aromatic rings.
A very strong and broad absorption band for the O-H stretch of the carboxylic acid group is typically observed in the range of 3400-2500 cm⁻¹. vscht.cz The C=O (carbonyl) stretching vibration of the carboxylic acid gives rise to a strong, sharp peak, which is a key diagnostic feature. For 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid , this peak appears at 1699 cm⁻¹. nih.gov For aryl-substituted derivatives like 2-(2-Phenylnaphtho[2,1-b]furan-1-yl)acetic acid , the carbonyl stretch is found at 1700 cm⁻¹. arkat-usa.org Additional bands corresponding to C=C stretching in the aromatic rings are seen in the 1625-1525 cm⁻¹ region. nih.gov
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives
| Compound | Sample Prep | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Source |
|---|---|---|---|---|
| 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid | Nujol | 1699 | 1622, 1579, 1525 | nih.gov |
| 2-(2-Phenylnaphtho[2,1-b]furan-1-yl)acetic acid | - | 1700 | - | arkat-usa.org |
| 2-(2-(4-Nitrophenyl)naphtho[2,1-b]furan-1-yl)acetic acid | - | 1709 | - | arkat-usa.org |
Mass Spectrometry (MS, HRMS, LCMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through fragmentation patterns.
For 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid , the mass spectrum shows a molecular ion peak (M⁺) at m/z 240, which corresponds to its molecular weight. nih.gov A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group or the entire acetic acid side chain. libretexts.org The spectrum for this compound shows a base peak at m/z 195, resulting from the loss of the CH₂COOH group (a loss of 45 Da), which forms a stable naphthofuranylmethyl cation. nih.gov Other significant fragments are observed at m/z 165 and 152. nih.gov For 2-{1-(Methylsulfanyl)naphtho[2,1-b]furan-2-yl}acetic acid , the molecular ion peak is detected at m/z 272. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. For example, the precursor methyl 2-(2-methylnaphtho[2,1-b]furan-1-yl)acetate had a calculated mass of 254.0943 for C₁₆H₁₄O₃, with the found mass being 254.0942, confirming its formula. nih.gov
Table 3: Mass Spectrometry Data for this compound Derivatives
| Compound | Ionization Method | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Source |
|---|---|---|---|---|
| 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid | - | 240 | 195 (100%), 165, 152 | nih.gov |
| 2-{1-(Methylsulfanyl)naphtho[2,1-b]furan-2-yl}acetic acid | EI-MS | 272 | - | nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information on intermolecular interactions.
The crystal structure of 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid has been determined, revealing that the fused tricyclic naphthofuran system is nearly planar. nih.govnih.gov The acetic acid side chain is essentially orthogonal to this planar system. nih.gov In the solid state, molecules form centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules, a common structural motif for carboxylic acids. nih.govnih.gov
Similarly, the structure of 2-[1-(Methylsulfanyl)naphtho[2,1-b]furan-2-yl]acetic acid shows an essentially planar naphthofuran unit. nih.goviucr.org Its crystal packing is also characterized by inversion-related intermolecular O-H···O hydrogen bonds that link the carboxyl groups of adjacent molecules into dimers. nih.goviucr.org
Table 4: Crystallographic Data for this compound Derivatives
| Compound | Formula | Crystal System | Space Group | Key Structural Features | Source |
|---|---|---|---|---|---|
| 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid | C₁₅H₁₂O₃ | Monoclinic | P2₁/c | Near-planar fused ring system; formation of hydrogen-bonded dimers. | nih.govnih.gov |
| 2-[1-(Methylsulfanyl)naphtho[2,1-b]furan-2-yl]acetic acid | C₁₅H₁₂O₃S | Monoclinic | P2₁/n | Planar naphthofuran unit; stabilization by O-H···O hydrogen bonds forming dimers. | nih.goviucr.org |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the mass percentages of carbon, hydrogen, and other elements in a compound. The experimental results are compared with the theoretically calculated values based on the proposed molecular formula to verify its elemental composition.
For 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid (formula C₁₅H₁₂O₃), the calculated percentages are C, 74.99% and H, 5.03%. The experimentally found values were C, 74.92% and H, 4.98%, showing excellent agreement and confirming the molecular formula. nih.gov Likewise, a wide range of other derivatives have been synthesized and their compositions verified by this method. For instance, 2-(2-(4-Nitrophenyl)naphtho[2,1-b]furan-1-yl)acetic acid (C₂₀H₁₃NO₅) had calculated values of C, 69.16%; H, 3.77%; N, 4.03%, which closely matched the found values of C, 69.47%; H, 3.68%; N, 3.95%. arkat-usa.org
Table 5: Elemental Analysis Data for this compound Derivatives
| Compound | Molecular Formula | Calculated (%) | Found (%) | Source |
|---|---|---|---|---|
| 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid | C₁₅H₁₂O₃ | C: 74.99, H: 5.03 | C: 74.92, H: 4.98 | nih.gov |
| 2-(2-Phenylnaphtho[2,1-b]furan-1-yl)acetic acid | C₂₀H₁₄O₃ | C: 79.46, H: 4.67 | C: 79.14, H: 4.58 | arkat-usa.org |
| 2-(2-(4-Bromophenyl)naphtho[2,1-b]furan-1-yl)acetic acid | C₂₀H₁₃BrO₃ | - | - | arkat-usa.org |
| 2-(2-(4-Chlorophenyl)naphtho[2,1-b]furan-1-yl)acetic acid | C₂₀H₁₃ClO₃ | C: 71.33, H: 3.89 | C: 71.68, H: 3.92 | arkat-usa.org |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the separation and purification of synthesized compounds and for assessing their purity.
Column chromatography is widely used for the purification of this compound derivatives and their precursors. For example, the intermediate methyl 2-(2-methylnaphtho[2,1-b]furan-1-yl)acetate was purified using column chromatography with a mobile phase of 10% acetone (B3395972) in hexane (B92381). nih.gov Similarly, 2-{1-(methylsulfanyl)naphtho[2,1-b]furan-2-yl}acetic acid was purified by column chromatography using a 1:1 mixture of hexane and ethyl acetate (B1210297). nih.goviucr.org The progress of the separation is often monitored by thin-layer chromatography (TLC), where an R𝒻 value is determined. nih.goviucr.org
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for purity assessment. A reverse-phase (RP) HPLC method has been developed for the analysis of the parent compound Naphtho(2,1-b)furan, using a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid. sielc.com Such methods are suitable for determining the purity of final products and can be adapted for preparative separations to isolate high-purity material. sielc.com
Emerging Research Directions and Future Perspectives for Naphtho 2,1 B Furan 1 Yl Acetic Acid
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of naphtho[2,1-b]furan (B1199300) derivatives, including the acetic acid analogues, has been a subject of extensive research, with a modern focus on improving efficiency, yield, and environmental friendliness. researchgate.netijpsjournal.com
Early methods often involved multi-step sequences. For instance, one route involves the condensation of 2-hydroxy-1-naphthaldehyde (B42665) with chloroacetone (B47974), followed by further reactions to build the desired structure. medcraveonline.commedcraveonline.com Another established method is the Pechmann reaction to form an oxobenzopyran, which then undergoes an alkaline ring contraction to yield the naphtho[2,1-b]furan-1-yl acetic acid skeleton. medcraveonline.com Aromatization of a tricyclic precursor using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) followed by base hydrolysis is another documented pathway. nih.gov
More recent research has focused on developing greener and more efficient protocols. Key advancements include:
One-Pot, Three-Component Reactions: A highly efficient, one-pot synthesis has been developed by reacting Meldrum's acid, an arylglyoxal, and β-naphthol in the presence of a base. nih.gov This method avoids expensive catalysts and complex purification, offering excellent yields for novel 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivatives. nih.gov
Visible-Light-Mediated Cycloaddition: In a significant step towards sustainable chemistry, a visible-light-mediated [3+2] cycloaddition reaction has been developed for synthesizing related naphthofuran structures, offering an environmentally friendly and powerful tool. ijprajournal.com
Catalytic Innovations: Researchers have explored various catalytic systems to streamline synthesis. A patent describes using a transition metal to react a protected furan (B31954) aryl propargyl alcohol with an aryl boronic acid, a method noted for its high yield and environmental friendliness. ijpsjournal.com Other innovative approaches include the use of organocatalysts and copper-catalysts for constructing the naphthofuran core. nih.gov These methods often feature strong functional group tolerance and simpler post-processing. ijpsjournal.com
These modern synthetic strategies represent a significant leap forward, enabling the large-scale and sustainable production of naphthofuran derivatives for further investigation. nih.gov
Exploration of Untapped Biological Targets and Therapeutic Applications
While the broad-spectrum biological activity of naphthofurans is known, recent research has delved into more specific and novel therapeutic targets, moving beyond general antimicrobial and anticancer effects. ijpsjournal.comnih.gov The class exhibits a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anthelmintic, antipyretic, and diuretic activities. nih.govresearchgate.netresearchgate.net
Key emerging applications include:
SIRT1 Activation: In a groundbreaking study, naphthofuran derivatives were identified as potent activators of Sirtuin 1 (SIRT1), a crucial enzyme implicated in metabolic diseases. nih.gov Specific derivatives were shown to protect against high glucose-induced apoptosis and inflammation in kidney cells by activating SIRT1, which in turn deacetylates p53 and the p65 subunit of NF-κB. nih.gov This positions them as promising candidates for treating diabetic nephropathy. nih.gov
Anticancer Mechanisms: Research into anticancer properties has become more nuanced. Derivatives have been shown to inhibit key enzymes like topoisomerases and protein kinases, which are essential for cancer cell proliferation and survival. ijpsjournal.comnih.gov Some compounds have demonstrated significant efficacy against various cancer cell lines, including triple-negative breast cancer. nih.govresearchgate.net
Antifungal Activity: Synthetic naphthofuranquinone derivatives have proven effective against drug-resistant Candida albicans, a common cause of fungal infections. medcraveonline.com
Tyrosinase Inhibition: Naphthofuran-triazole conjugates have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. eurjchem.comresearchgate.net This suggests potential applications in treating hyperpigmentation disorders. researchgate.net
MCH-R1 Antagonism: Novel naphtho[1,2-b]furan-2-carboxamides have been discovered to be potent antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1), a target for therapies against obesity and metabolic disorders.
Broad Antimicrobial and Antiviral Potential: The naphthofuran skeleton is consistently recognized for its potential in developing antibacterial, antiviral, and anthelmintic agents. ijpsjournal.comnih.govresearchgate.net
Table 1: Summary of Emerging Biological Targets for Naphthofuran Derivatives
| Biological Target/Activity | Therapeutic Application | Key Findings | References |
|---|---|---|---|
| Sirtuin 1 (SIRT1) Activation | Diabetic Nephropathy, Metabolic Disease | Derivatives activate SIRT1, protecting cells from high glucose-induced apoptosis and inflammation via p53 and NF-κB pathways. | nih.gov |
| Tyrosinase Inhibition | Hyperpigmentation, Skin Disorders | Naphthofuran-triazole conjugates show potent inhibition of the melanin-producing enzyme tyrosinase. | eurjchem.comresearchgate.net |
| Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism | Obesity, Metabolic Disorders | Naphtho[1,2-b]furan-2-carboxamides act as potent antagonists for the MCH-R1 receptor. | |
| Anticancer | Oncology | Inhibition of topoisomerases and kinases; activity against various cancer cell lines, including triple-negative breast cancer. | ijpsjournal.comnih.govresearchgate.net |
| Antifungal | Infectious Disease | Efficacy against drug-resistant Candida albicans. | medcraveonline.com |
| General Antimicrobial | Infectious Disease | Broad-spectrum antibacterial, antiviral, and anthelmintic properties are consistently reported. | ijpsjournal.comnih.govresearchgate.net |
Computational Design of Advanced Naphthofuran-Based Therapeutics
The rational design of novel therapeutics has been significantly accelerated by computational methods. This is particularly evident in naphthofuran research, where in silico techniques are used to identify targets, predict activity, and optimize lead compounds.
A prime example is the development of SIRT1 activators. nih.gov Researchers employed a combination of structure-based and ligand-based virtual screening to analyze a compound library, leading to the identification of a lead naphthofuran compound, designated M1. nih.gov Subsequent molecular docking studies elucidated the binding mode of M1 within a hydrophobic groove of the SIRT1 N-terminal domain. nih.gov Armed with this structural information, a structure-based drug design strategy was used to synthesize a new series of analogues with modifications intended to enhance binding interactions, which successfully yielded compounds with more potent SIRT1 agonistic activity. nih.gov
Similarly, in silico validation has been used to support the findings in the development of naphthofuran-based tyrosinase inhibitors. researchgate.net These computational approaches allow for the rapid and cost-effective screening of virtual libraries and provide crucial insights into structure-activity relationships (SAR), guiding the synthesis of more potent and selective drug candidates. medcraveonline.comnih.gov
Applications in Agrochemical Development
The inherent biological activity of naphthofurans extends into the agricultural domain. Some derivatives are naturally produced by fungi, including plant pathogens like Fusarium oxysporum, hinting at their role in plant-microbe interactions. nih.govnih.gov This has spurred research into their potential as agrochemicals.
Recent studies have highlighted significant antifungal activity of naphthofuran derivatives against various plant pathogens. nih.gov One study identified a natural product with a naphtho[2,1-b]furan-like core that showed significant antifungal effects against a panel of five major plant pathogens, including Fusarium moniliforme and Gibberella zeae. nih.gov Furthermore, some pyrazole (B372694) derivatives of naphtho[2,1-b]furan have been reported to act as growth inhibitors of phytopathogenic fungi and possess insecticidal properties. researchgate.netresearchgate.net The broader class of naphthalenones, which are structurally and biosynthetically related to naphthofurans, are known phytotoxins with established applications as agrochemicals. nih.gov
While research into the specific use of Naphtho[2,1-b]furan-1-yl-acetic acid as a herbicide is less direct, related furan-containing compounds like isobenzofuranones are being actively investigated for herbicidal activity. nih.gov The documented anthelmintic and general growth-inhibitory properties of the naphthofuran class further suggest potential applications as nematicides or other crop protection agents. medcraveonline.comnih.gov
Integration with Materials Science and Other Disciplines
Beyond pharmacology, the unique physicochemical properties of the naphthofuran skeleton are being explored in other scientific fields, most notably materials science.
One of the most promising applications is in the development of fluorescent probes. medcraveonline.com The naphtho[2,1-b]furan moiety has been successfully used as a fluorescent label for the N-terminus of α-amino acids. medcraveonline.com These derivatives exhibit favorable fluorescence properties and stability, making them a viable alternative to radioactive compounds for biochemical measurements and analysis. medcraveonline.com The possibility of exhibiting fluorescent properties has also been noted for other related condensed furan carboxylates.
Furthermore, the aromatic and heterocyclic nature of the naphthofuran skeleton suggests potential utility in electronics. ijpsjournal.com Specifically, it has been proposed that the scaffold could be used in the development of advanced hole transport materials and photosensitizers, which are key components in organic electronic devices like OLEDs and solar cells. ijpsjournal.com
Challenges and Opportunities in Naphtho[2,1-b]furan Research
Despite the immense potential, research on this compound and its derivatives faces several challenges. The synthesis of complex analogues can be intricate and require multi-step procedures. eurjchem.com For therapeutic applications, issues common to drug development, such as improving solubility, selectivity, and metabolic stability, remain key hurdles. nih.gov For instance, one highly potent MCH-R1 antagonist based on a naphthofuran scaffold was hampered by unacceptable oral bioavailability. Overcoming drug resistance is another significant challenge, particularly in the development of new anticancer and antimicrobial agents. nih.gov
However, the opportunities for future research are vast and compelling. The development of novel, sustainable, and high-yield synthetic routes is making the naphthofuran scaffold more accessible for broad investigation. nih.govijprajournal.com The identification of novel biological targets like SIRT1, MCH-R1, and tyrosinase opens up entirely new therapeutic avenues for metabolic diseases, obesity, and dermatology. nih.govresearchgate.net The application of computational design is set to accelerate the discovery of next-generation naphthofuran-based drugs with enhanced potency and specificity. Finally, the expansion into non-medical fields such as materials science, particularly as fluorescent labels and electronic materials, provides an exciting and distinct direction for future research and development. ijpsjournal.commedcraveonline.com
Q & A
Basic Synthesis and Characterization
Q1.1: What are efficient synthetic routes for preparing naphtho[2,1-b]furan-1-yl-acetic acid derivatives? Answer: A widely used method involves a one-pot, three-component reaction of Meldrum’s acid, arylglyoxals, and β-naphthol in acetonitrile with triethylamine as a base. The reaction proceeds at room temperature for 24 hours, followed by acid hydrolysis (HCl/AcOH) under reflux. This method avoids chromatography, yielding products in 71–90% after filtration and ethanol washing . Key characterization includes ¹H/¹³C NMR (e.g., δ 4.12 ppm for CH₂ in 4b) and IR (e.g., 1700 cm⁻¹ for the carboxylic acid group) .
Advanced Q1.2: How can regioselectivity in naphtho[2,1-b]furan synthesis be rationalized, given potential isomeric by-products? Answer: The reaction mechanism involves Knoevenagel condensation between Meldrum’s acid enol and arylglyoxal, followed by β-naphthol addition. Regioselectivity arises from the nucleophilic attack direction of the β-naphthol anion (intermediate E), favoring the [2,1-b] isomer due to steric and electronic factors. No [2,3-b] isomers are observed experimentally, as confirmed by NMR and X-ray crystallography .
Structural Confirmation and Analysis
Q2.1: What spectroscopic and crystallographic methods validate the molecular structure of naphtho[2,1-b]furan derivatives? Answer:
- Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., aromatic proton integration and coupling constants). IR identifies functional groups (e.g., 1700–1709 cm⁻¹ for carboxylic acids) .
- Crystallography: Single-crystal X-ray diffraction (e.g., Bruker SMART CCD) determines bond lengths, angles, and packing. For example, 2-[1-(methylsulfanyl)naphtho[2,1-b]furan-2-yl]acetic acid crystallizes in monoclinic P2₁/n with a β angle of 90.18°, validated via SHELXL refinement (R = 0.051) .
Advanced Q2.2: How do intermolecular interactions influence crystal packing in naphtho[2,1-b]furan derivatives? Answer: Crystal stability is governed by non-classical interactions:
- CH-π interactions: C15–H15B···Cg (centroid of C2/C3/C8/C9/C10/C11 ring; 3.03 Å) .
- Hydrogen bonding: O3–H3···O2 hydrogen bonds link carboxylic acid groups into inversion-related dimers .
These features are analyzed using software like SHELXL and visualized with ORTEP-3 .
Functionalization and Biological Activity
Q3.1: How are naphtho[2,1-b]furan derivatives modified for biological screening? Answer:
- Esterification: Carboxylic acid derivatives (e.g., 2a) are converted to esters (e.g., ethyl naphtho[2,1-b]furan-2-carboxylate) using SOCl₂/ethanol .
- Hydrazide formation: Reaction with hydrazine hydrate yields carbohydrazides, precursors for Schiff bases and azetidinones with antimicrobial activity .
Advanced Q3.2: What strategies link naphtho[2,1-b]furan scaffolds to anticancer activity? Answer: Derivatives like STK899704 are synthesized by coupling naphtho[2,1-b]furan-2-carbohydrazide with formylated indoles. These inhibit tubulin polymerization (IC₅₀ < 1 µM) and show cytotoxicity via NF-κB pathway modulation. Activity is validated via MTT assays and molecular docking .
Methodological Challenges and Data Contradictions
Q4.1: How can conflicting reports about reaction yields or by-products be resolved? Answer: Reproducibility requires strict control of:
- Reagent ratios: Excess arylglyoxal (2.5 mmol) ensures complete conversion of β-naphthol (1.5 mmol) .
- Acid hydrolysis duration: Extended reflux (1 hour) prevents intermediate retention, as monitored by TLC .
Advanced Q4.2: How do computational methods address discrepancies in proposed reaction mechanisms? Answer: Density Functional Theory (DFT) calculations model transition states to explain regioselectivity. For example, the lower energy barrier for [2,1-b] isomer formation (~5 kcal/mol vs. [2,3-b]) aligns with experimental outcomes .
Material Science Applications
Q5.1: What physicochemical properties make naphtho[2,1-b]furan derivatives suitable for organic electronics? Answer: High hole mobility (up to 3.6 cm² V⁻¹ s⁻¹) arises from dense π-π stacking and low reorganization energy. Substituents like electron-donating groups enhance charge transport in field-effect transistors .
Advanced Q5.2: How can crystal engineering optimize naphtho[2,1-b]furan derivatives for optoelectronic devices? Answer: Co-crystallization with acceptors (e.g., fullerene derivatives) improves exciton dissociation. Grazing-incidence X-ray diffraction (GIXD) maps molecular orientation in thin films .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
